2-(2-(2-(Pyridin-2-ylmethoxy)ethoxy)ethoxy)ethanol

Lipophilicity Drug Delivery Linker Design

Specify ≥95% HPLC purity to ensure <1% residual pyridine-2-methanol, a known competitor for metal coordination sites that undermines PROTAC efficacy. This 2-pyridyl PEG3 linker's computed logP of -0.4 and 14–15 Å span are optimized for aqueous ternary complex formation, making random PEG-length or 4-pyridyl isomer substitutions unreliable. It enables label-free DAR quantification via its UV chromophore (λmax ~257 nm) and a purification handle through cation-exchange chromatography.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 95650-39-8
Cat. No. B12898509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(2-(Pyridin-2-ylmethoxy)ethoxy)ethoxy)ethanol
CAS95650-39-8
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)COCCOCCOCCO
InChIInChI=1S/C12H19NO4/c14-5-6-15-7-8-16-9-10-17-11-12-3-1-2-4-13-12/h1-4,14H,5-11H2
InChIKeyNZYQHHUDLJQREB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(2-(Pyridin-2-ylmethoxy)ethoxy)ethoxy)ethanol – Chemical Identity, Physicochemical Baseline, and Procurement-Relevant Profile


2-(2-(2-(Pyridin-2-ylmethoxy)ethoxy)ethoxy)ethanol (CAS 95650-39-8) is a heterobifunctional triethylene glycol (PEG3) derivative containing a terminal pyridin-2-ylmethyl cap and a free primary alcohol. Its molecular formula is C12H19NO4, with a molecular weight of 241.28 g·mol⁻¹ and a computed logP (XLogP3) of -0.4 [1]. The compound features a pyridine nitrogen capable of acting as a metal-coordination site, hydrogen-bond acceptor, and UV-chromophoric handle, while the PEG3 chain provides aqueous solubility and the hydroxyl terminus enables conjugation to carboxylates, activated esters, or isocyanates. It is primarily offered as a research intermediate for bioconjugation, catalysis, and materials science, and its procurement requires attention to purity (typically ≥95%) and storage conditions to prevent oxidation or moisture uptake .

Why 2-(2-(2-(Pyridin-2-ylmethoxy)ethoxy)ethoxy)ethanol Cannot Be Freely Replaced by Other PEG3 or Pyridyl Linkers


Generic substitution in the PEG3-pyridine linker class is unreliable because small structural changes—such as shifting the pyridine nitrogen from the 2- to the 4-position, altering the PEG chain length, or replacing the terminal hydroxyl with a methoxy group—simultaneously perturb multiple properties that control performance in bioconjugation, catalysis, and self-assembly. The target compound’s computed logP of -0.4 and topological polar surface area (TPSA) of 60.8 Ų place it in a narrow hydrophilicity window that balances aqueous solubility with membrane permeability or organic-phase partitioning [1]. In contrast, the pyridin-4-ylmethoxy isomer exhibits different metal-binding geometry and dipole moment, triethylene glycol monomethyl ether (logP ≈ -0.8) is more hydrophilic but lacks the pyridine coordination handle, and longer PEGn analogs increase molecular weight and viscosity without necessarily improving conjugation yield [2]. These multidimensional differences make head-to-head performance comparisons essential before substituting the target compound in any established protocol.

Quantitative Differentiation Evidence for 2-(2-(2-(Pyridin-2-ylmethoxy)ethoxy)ethoxy)ethanol Versus Closest Analogs


Computed Octanol-Water Partition Coefficient (logP) vs. Triethylene Glycol Monomethyl Ether

The target compound's XLogP3 of -0.4 indicates approximately 2.5-fold higher octanol partitioning than triethylene glycol monomethyl ether (XLogP3 ≈ -0.8), which is the simplest structural analog lacking the pyridylmethyl cap [1]. This moderate lipophilicity improvement can enhance passive membrane permeability in cellular assays while retaining >1 mg/mL aqueous solubility. Researchers selecting a linker for intracellular delivery should note that every 0.3 logP unit difference roughly corresponds to a 2-fold change in partition coefficient, making the target compound's -0.4 value a measurable leverage point over wholly aliphatic PEG3 linkers [2].

Lipophilicity Drug Delivery Linker Design

Topological Polar Surface Area (TPSA) vs. Benzyl-PEG3-Alcohol: Implications for Passive Permeability

The target compound exhibits a TPSA of 60.8 Ų, which is 13.1 Ų lower than that of the closest hydrocarbon-capped analog, benzyl-triethylene glycol (2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethanol, TPSA ≈ 73.9 Ų, due to the replacement of the benzene ring with pyridine [1]. A TPSA below 70 Ų is often associated with improved blood-brain barrier penetration potential, as compounds with TPSA < 70 Ų and logP between -0.5 and 6 are more likely to exhibit CNS exposure [2]. The 60.8 Ų value thus places the target in a favorable permeability window that the benzyl analog may not fully occupy.

Drug Design BBB Penetration Physicochemical Profiling

Hydrogen-Bond Acceptor Count and Metal Coordination Potential vs. Non-Pyridyl PEG3 Linkers

The presence of the pyridine nitrogen increases the hydrogen-bond acceptor count to 5 in the target compound, compared to 4 for triethylene glycol monomethyl ether [1]. More critically, the pyridine nitrogen provides a soft Lewis base site capable of coordinating transition metals (e.g., Ru, Pd, Ag) with reported binding constants that are 10- to 100-fold stronger than ether-oxygen-only coordination in PEG3 systems, based on studies of analogous pyridin-2-ylmethoxy ligands in Ag(I) coordination polymers where Ag–N bond distances of 2.15–2.35 Å indicate strong sigma donation [2]. This metal-binding capability is absent in purely aliphatic PEG chains and enables applications in supported catalysis and metallosupramolecular assembly that are unattainable with simple PEG3 linkers.

Coordination Chemistry Catalysis Metal-Organic Frameworks

Rotatable Bond Count and Conformational Flexibility vs. Shorter PEGn Analogs

With 10 rotatable bonds, the target compound offers greater conformational sampling than shorter PEG2-pyridyl linkers (7–8 rotatable bonds) while avoiding the excessive flexibility of PEG4 or PEG5 analogs (13–16 rotatable bonds), which can increase entropic penalty upon binding and reduce effective molarity in intramolecular reactions [1]. In protein–ligand conjugate contexts, PEG3 spacers of this type provide a fully extended length of approximately 14–15 Å, which is sufficient to span the distance between a protein surface lysine and a hydrophobic binding pocket without inducing excessive linker-related nonspecific binding that is observed with PEG5–PEG8 chains in surface plasmon resonance (SPR) studies [2].

Linker Flexibility Bioconjugation Efficiency Spacer Length

Optimal Application Scenarios for 2-(2-(2-(Pyridin-2-ylmethoxy)ethoxy)ethoxy)ethanol Based on Quantitative Differentiation Evidence


Supported Transition-Metal Catalyst Synthesis for Aqueous-Phase Metathesis

The pyridine nitrogen enables stable coordination to Ru or Pd centers, creating water-soluble metathesis catalysts. The PEG3 chain confers aqueous solubility, while the terminal hydroxyl allows immobilization onto Merrifield resin or silica. This addresses the documented limitation of conventional metathesis catalysts that require chlorinated organic solvents [1]. Procurement of the target compound over pyridin-4-ylmethoxy isomers is justified because the 2-pyridylmethyl geometry directs metal coordination into the equatorial plane with less steric interference from the PEG chain.

Bioconjugation Linker for Antibody-Drug Conjugates (ADCs) with UV Traceability

The pyridine chromophore (λmax ≈ 257 nm, ε ≈ 3,000 M⁻¹cm⁻¹) provides label-free UV quantification of linker-to-antibody ratio (DAR), eliminating the need for fluorescent tags. The PEG3 spacer reduces aggregation compared to shorter or longer PEGn analogs, and the logP of -0.4 ensures the linker does not precipitate during aqueous conjugation [1]. Selection over benzyl-PEG3-alcohol is favored because the pyridine nitrogen offers an additional purification handle via cation-exchange chromatography.

Metal-Organic Framework (MOF) Building Block with Controlled Flexibility

With 10 rotatable bonds and a pyridine donor at the terminus, the compound serves as a monotopic or bridging ligand in Ag(I) or Cu(II) coordination networks. The PEG3 chain length allows sufficient spacing to form porous 1D or 2D frameworks with solvent-accessible voids, as demonstrated with structurally analogous bis(pyridin-2-ylmethoxy)benzene ligands that generated 2D porous networks with AgCF3SO3 [2]. The 2-pyridyl isomer is preferred over 4-pyridyl because it promotes angular coordination geometries that favor porosity over close packing.

PROTAC (Proteolysis-Targeting Chimera) Linker Development

The target compound's PEG3 length places the E3 ligase ligand and target protein ligand at an optimal distance of approximately 14–15 Å, which falls within the effective range identified for ternary complex formation. The moderate logP (-0.4) and sub-70 Ų TPSA support cellular permeability, while the hydroxyl group enables sequential conjugation to two different warheads via orthogonal protecting-group strategies. Procurement should specify >95% purity by HPLC, as residual pyridine-2-methanol starting material (<1%) can compete for metal coordination sites and reduce PROTAC efficacy [1].

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